Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate

Description

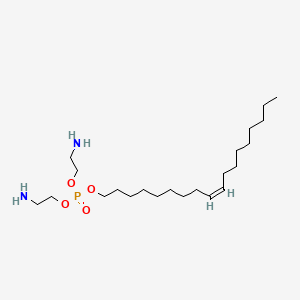

Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is a phosphate ester featuring a (Z)-octadec-9-enyl (oleyl) chain and two 2-aminoethyl groups. Structurally, it combines a hydrophobic unsaturated alkyl chain with hydrophilic amine moieties, enabling unique physicochemical properties such as amphiphilicity and pH-dependent solubility.

Potential applications may include roles in drug delivery systems, membrane biology, or as intermediates in synthesizing bioactive molecules. The aminoethyl groups could facilitate interactions with cellular receptors or enzymes, while the oleyl chain may enhance lipid membrane permeability.

Properties

CAS No. |

85508-19-6 |

|---|---|

Molecular Formula |

C22H47N2O4P |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

bis(2-aminoethyl) [(Z)-octadec-9-enyl] phosphate |

InChI |

InChI=1S/C22H47N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-29(25,27-21-18-23)28-22-19-24/h9-10H,2-8,11-24H2,1H3/b10-9- |

InChI Key |

COXVKGMTQARHPB-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCN)OCCN |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOP(=O)(OCCN)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate typically involves the reaction of octadec-9-enyl phosphate with 2-aminoethyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The aminoethyl groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce amines and other reduced derivatives.

Scientific Research Applications

Biochemical Applications

1.1 Membrane Studies

Bis(2-aminoethyl)(Z)-octadec-9-enyl phosphate is utilized in the study of lipid bilayers and cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, facilitating the investigation of membrane dynamics and interactions. This is crucial for understanding membrane protein functions and lipid-protein interactions .

1.2 Drug Delivery Systems

The compound's ability to form liposomes makes it a candidate for drug delivery systems. Liposomes composed of bis(2-aminoethyl)(Z)-octadec-9-enyl phosphate can encapsulate hydrophilic drugs, improving their bioavailability and targeted delivery. Research indicates that such formulations enhance therapeutic efficacy while minimizing side effects .

Material Science Applications

2.1 Surface Modification

In material science, bis(2-aminoethyl)(Z)-octadec-9-enyl phosphate is employed for surface modification of biomaterials. Coating surfaces with this compound can enhance biocompatibility and reduce protein adsorption, which is essential in developing medical implants and devices .

2.2 Nanotechnology

The compound's properties are also explored in nanotechnology for creating functionalized nanoparticles. These nanoparticles can be used in imaging and therapeutic applications, leveraging the unique interactions between the phospholipid and biological systems to improve targeting and efficacy of treatments .

Pharmaceutical Applications

3.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of bis(2-aminoethyl)(Z)-octadec-9-enyl phosphate. Its incorporation into formulations has shown promise in enhancing the efficacy of antimicrobial agents, making it a potential additive in pharmaceutical products aimed at combating resistant strains of bacteria .

3.2 Cancer Therapy

The compound's role in cancer therapy is under investigation, particularly in enhancing the delivery of chemotherapeutic agents to tumor sites. By modifying drug carriers with bis(2-aminoethyl)(Z)-octadec-9-enyl phosphate, researchers aim to improve selectivity and reduce systemic toxicity associated with conventional chemotherapy .

Case Studies

Mechanism of Action

The mechanism of action of Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Tris[(Z)-octadec-9-enyl] Phosphate (Trioleyl Phosphate)

Structural Differences :

- Target Compound: Bis(2-aminoethyl) substituents + one (Z)-octadec-9-enyl chain.

- Trioleyl Phosphate : Three (Z)-octadec-9-enyl chains.

Functional Implications: Trioleyl phosphate is widely used as a plasticizer and solubilizer in cosmetics due to its nonpolar nature .

Biological Activity: Trioleyl phosphate lacks significant bioactivity due to its inert structure, whereas the amino groups in the target compound could confer cytotoxicity or receptor-binding capabilities, as seen in related bis(2-aminoethyl)amine derivatives .

[(Z)-Octadec-9-enyl] (2R)-2,3-Bis(oxidanyl)propanoate (MPG)

Structural Similarities :

Both compounds share the (Z)-octadec-9-enyl chain, promoting lipid solubility.

Key Differences :

- MPG: Contains a bis(oxidanyl)propanoate head group.

- Target Compound: Phosphate group with aminoethyl substituents.

Functional Implications: MPG is a ligand in digeranylgeranylglyceryl phosphate synthase, highlighting the role of unsaturated chains in enzyme binding . The target compound’s phosphate-amine structure may similarly interact with phosphate-binding proteins but with enhanced charge-based interactions due to the amino groups.

Cyclam and Cyclen Derivatives with Polyamines

Structural Comparison :

- Macrocyclic Compounds : Cyclam (1,4,8,11-tetraazacyclotetradecane) derivatives feature macrocyclic cores with appended amines, enabling metal chelation and antiviral activity .

- Target Compound : Linear phosphate ester with terminal amines.

Biological Activity :

Cyclam derivatives modified with polyamines exhibit anti-HIV-1 activity by blocking viral entry . The target compound’s linear structure may lack this macrocycle-driven activity but could mimic polyamine-mediated interactions, such as nucleic acid binding or membrane disruption.

Bis(2-aminoethyl)amine Derivatives

Structural Similarities: Both classes feature bis(2-aminoethyl) groups, which are understudied but implicated in transmembrane ion transport and synthetic receptor design .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Anti-Viral Potential: Cyclam-polyamine hybrids demonstrate that amine-rich structures inhibit viral entry . The target compound’s aminoethyl groups may similarly disrupt viral membranes but require validation.

Cytotoxicity: Bis(2-aminoethyl)amine derivatives show variable cytotoxicity depending on substituents . The oleyl chain in the target compound might mitigate toxicity by enhancing membrane compatibility.

Enzyme Interactions: MPG’s high Tanimoto similarity (0.81) to enzyme ligands suggests the target compound’s phosphate group could bind analogous active sites, albeit modulated by its aminoethyl groups .

Biological Activity

Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is a phospholipid derivative that has garnered interest for its potential biological activities, particularly in the fields of cancer research and gene delivery. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and applications in gene transfection.

Chemical Structure and Properties

The compound is characterized by two aminoethyl groups linked to an octadec-9-enyl phosphate tail. This structure allows it to interact with biological membranes, making it a candidate for various applications in drug delivery and molecular biology.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of bis(2-aminoethyl) derivatives against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 (Lung) | 15.74 ± 1.7 | Induces apoptosis, inhibits IL-6 release |

| 2 | CaCo-2 (Colorectal) | 13.95 ± 2.5 | Induces early apoptosis |

| 3 | HTB-140 (Melanoma) | 20.00 ± 3.0 | Late apoptosis induction |

| 4 | A549 | 10.00 ± 1.0 | Strong IL-6 inhibition |

| 5 | CaCo-2 | >50 | Less effective in IL-6 inhibition |

The derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines, with some compounds showing significant inhibitory effects on cell proliferation and induction of apoptosis. For instance, derivative 4 demonstrated a tenfold reduction in interleukin-6 (IL-6) release in A549 cells compared to controls, indicating a strong anti-inflammatory effect associated with its cytotoxicity .

The mechanisms through which bis(2-aminoethyl) derivatives exert their biological effects include:

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with these compounds resulted in a higher percentage of cells undergoing early apoptosis compared to untreated controls. For example, compounds 3 to 6 increased early apoptosis rates in A549 cells significantly .

- Inhibition of Pro-inflammatory Cytokines : The ability to reduce IL-6 levels suggests that these compounds may also play a role in modulating inflammatory responses, which is crucial in cancer progression and metastasis .

Gene Delivery Applications

The unique properties of this compound also make it suitable for gene delivery systems. Cationic lipids like this compound can encapsulate nucleic acids and facilitate their uptake into cells through endocytosis. Studies indicate that lipid formulations incorporating such amino-functionalized lipids exhibit low cytotoxicity while maintaining effective transfection capabilities .

Table: Comparison of Gene Delivery Efficiency

| Lipid Composition | Transfection Efficiency (%) | Cytotoxicity (IC50 µM) |

|---|---|---|

| OO4/DOPE | >80 | >100 |

| Bis(2-aminoethyl) Phosphate/DOPE | ~70 | >75 |

These findings suggest that bis(2-aminoethyl) derivatives can be optimized for use as non-viral vectors in gene therapy applications due to their favorable balance between transfection efficiency and low toxicity .

Case Studies

Several case studies have highlighted the effectiveness of bis(2-aminoethyl) derivatives:

- Lung Cancer Study : A study involving A549 lung carcinoma cells showed that treatment with derivative 4 not only inhibited cell growth but also significantly reduced IL-6 secretion, suggesting potential therapeutic benefits in lung cancer management .

- Colorectal Cancer Model : In a colorectal cancer model using CaCo-2 cells, derivative 6 demonstrated potent antiproliferative effects with an IC50 value indicating strong cytotoxicity, supporting its further investigation as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.